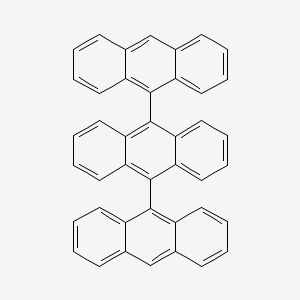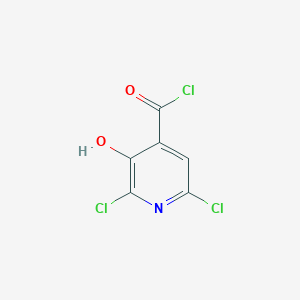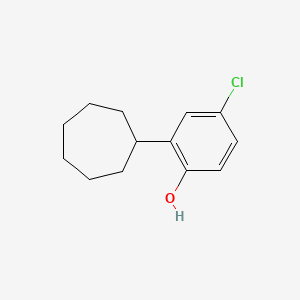![molecular formula C24H38O2 B14262344 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane CAS No. 140938-92-7](/img/structure/B14262344.png)
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C24H38O2 It is a derivative of phenol and is characterized by the presence of an oxirane (epoxide) ring attached to a phenoxy group, which is further substituted with a pentadec-8-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 3-(pentadec-8-en-1-yl)phenol with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .
Applications De Recherche Scientifique
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pentadec-8-en-1-yl)phenol: A precursor in the synthesis of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane.
Cardanol: A naturally occurring phenol with a similar structure but lacking the oxirane ring.
Uniqueness
This compound is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from similar compounds like 3-(pentadec-8-en-1-yl)phenol and cardanol .
Propriétés
Numéro CAS |
140938-92-7 |
|---|---|
Formule moléculaire |
C24H38O2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
2-[(3-pentadec-8-enylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h7-8,15,17-19,24H,2-6,9-14,16,20-21H2,1H3 |
Clé InChI |
YFGVNEZTJJSTGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
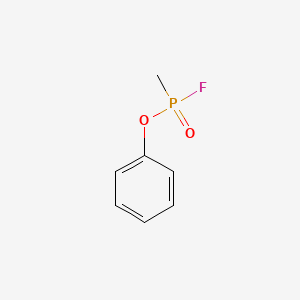
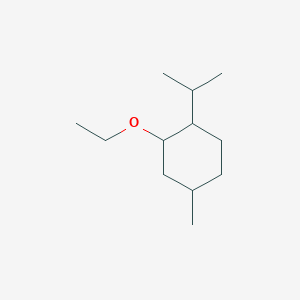
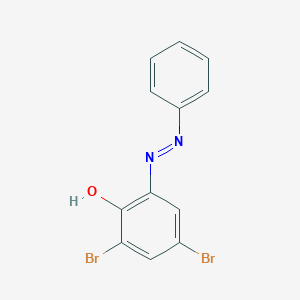
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

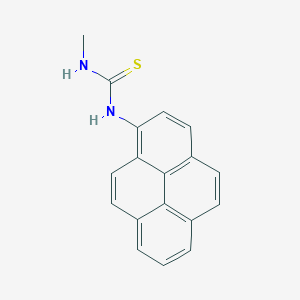
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
